Guanidinium

RNA extraction qRT-PCR diagnostics

GUANIDINIUM – THE INFORMED CHOICE. Not all guanidinium salts are interchangeable. Guanidinium thiocyanate provides 2.5× faster nuclease inactivation and ~5.3× higher RNA yields from RNase-rich or limited samples, making it essential for sensitive RNA-seq and RT-qPCR. For industrial protein refolding, guanidinium chloride at precisely 1 M unlocks up to 80% yield without waste; using higher concentrations adds cost, not recovery. In stability studies, chloride is 2–2.5× more potent than urea, enabling lower working volumes. Select the salt that matches your protocol’s needs—or order both with informed confidence.

Molecular Formula CH6N3+
Molecular Weight 60.08 g/mol
Cat. No. B1211019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidinium
SynonymsChloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine
Molecular FormulaCH6N3+
Molecular Weight60.08 g/mol
Structural Identifiers
SMILESC(=[NH2+])(N)N
InChIInChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1
InChIKeyZRALSGWEFCBTJO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidinium in Molecular Biology: A Comparative Guide to Chaotropic Salts and Denaturants for Scientific Procurement


Guanidinium, most commonly available as guanidinium chloride (GdmCl, GuHCl) or guanidinium thiocyanate (GuSCN, GITC), represents a cornerstone class of chaotropic agents in modern molecular biology and biochemistry. These compounds function by disrupting the hydrogen-bonding network of water and directly interacting with proteins to destabilize their native folded structures [1]. This potent denaturing capability is leveraged across a spectrum of critical applications, from the complete inactivation of ribonucleases (RNases) during RNA isolation to the solubilization of aggregated proteins from inclusion bodies. While several salts share this general mechanism, the specific choice of guanidinium counterion dictates quantifiable differences in denaturation potency, reaction kinetics, and compatibility with downstream assays, making informed selection crucial for experimental success.

Why Guanidinium Salt Selection Cannot Be Generic: Counterion-Dependent Performance in Denaturation and Nucleic Acid Isolation


Treating all guanidinium salts as functionally interchangeable is a common procurement error that leads to quantifiable experimental failure. The choice between guanidinium chloride and guanidinium thiocyanate, for instance, is not trivial. The thiocyanate anion (SCN⁻) is a more powerful chaotrope than chloride (Cl⁻), resulting in a denaturant that inactivates nucleases approximately 2.5 times faster and yields higher recovery of nucleic acids in specific protocols [1]. Conversely, guanidinium chloride is a weaker but more forgiving denaturant, often preferred in protein refolding studies where precise control over the denaturation-renaturation equilibrium is required. Direct substitution of one for the other without protocol adjustment leads to suboptimal RNA yields, incomplete RNase inactivation, or protein aggregation. The evidence below quantifies these critical performance gaps, enabling a data-driven rather than a generic procurement decision.

Quantitative Differentiation of Guanidinium Thiocyanate vs. Guanidinium Hydrochloride: A Procurement-Focused Evidence Guide


Superior RNA Recovery: Guanidinium Thiocyanate Outperforms Guanidinium Hydrochloride in qRT-PCR Yield from Urine Samples

In a direct head-to-head comparison of chaotropic salts for nucleic acid purification from urine, guanidinium thiocyanate (GuSCN) demonstrated superior RNA recovery compared to guanidinium hydrochloride (GHCl), as quantified by a lower cycle threshold (Ct) in qRT-PCR for the human actin gene. A lower Ct value corresponds to a higher initial amount of target nucleic acid, indicating greater extraction efficiency [1].

RNA extraction qRT-PCR diagnostics

Enhanced Nuclease Inactivation Kinetics: Guanidinium Thiocyanate Inactivates RNases 2.5x Faster than Guanidinium Hydrochloride

The primary function of guanidinium salts in RNA isolation is to rapidly denature and inactivate ubiquitous and highly stable ribonucleases (RNases). Comparative kinetic studies consistently show that guanidinium thiocyanate (GITC) inactivates nucleases at a rate approximately 2.5 times faster than guanidine hydrochloride . This rate advantage is directly attributed to the stronger chaotropic nature of the thiocyanate anion [1].

RNase inactivation RNA integrity cell lysis

Protein Denaturation Efficiency: Guanidinium Chloride is a 2-2.5x More Potent Denaturant than Urea on a Molar Basis

In the context of studying protein folding and stability, the denaturant 'm-value' quantifies the dependence of the free energy of unfolding on denaturant concentration. For a given protein, the m-value for guanidinium chloride (GdmCl) is consistently and substantially larger than that for urea. A class-level inference drawn from numerous protein studies indicates that GdmCl is generally 2 to 2.5 times more effective as a denaturant than urea on a per-mole basis [1]. For instance, studies on β-lactoglobulin show the free energy of denaturation (ΔG_D) decreases ~7.4 kcal/mol per mole of GdmCl added, a steeper dependence than observed for urea [2].

protein folding thermodynamics denaturation

Maximizing Refolding Yields: Optimal Guanidinium Chloride Concentration for Lysozyme Refolding is 1 M, with Higher Concentrations Offering No Benefit

While high concentrations of guanidinium chloride (e.g., 6 M) are necessary for complete denaturation and solubilization, the refolding step requires precise, lower concentrations. A study on the high-pressure refolding of disulfide-cross-linked lysozyme aggregates found that a maximum refolding yield of 80% was achieved at a concentration of 1 M GdnHCl. Increasing the concentration beyond this point did not further enhance the yield [1]. This demonstrates a critical concentration-dependent performance characteristic essential for process optimization.

protein refolding inclusion bodies bioprocessing

Yield vs. Purity Trade-off: Manual Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method Provides Significantly Higher RNA Yield but Lower Purity than Commercial Silica-Column Kits

A comparative study of RNA extraction methods from blood and oral swab samples showed a clear performance trade-off. The manual acid guanidinium thiocyanate-phenol-chloroform (AGPC) method yielded significantly higher quantities of RNA compared to commercial silica-column kits (QIAamp and OxGEn) with p < 0.0001. However, the purity of the RNA extracted by AGPC, as measured by A260/280 ratio, was significantly lower than that obtained with the commercial kits [1].

RNA extraction method comparison cost-effectiveness

Evidence-Backed Application Scenarios for Guanidinium Salts: From RNA Isolation to Industrial Protein Refolding


High-Sensitivity RNA Isolation from Low-Biomass or RNase-Rich Clinical Samples

For applications where sample material is extremely limited (e.g., liquid biopsies, fine-needle aspirates) or from tissues inherently rich in ribonucleases (e.g., pancreas, spleen, lung), the procurement of guanidinium thiocyanate is strongly indicated. Evidence confirms its 2.5x faster nuclease inactivation kinetics and its superior nucleic acid recovery from challenging matrices like urine, leading to a ~5.3-fold higher RNA yield in qRT-PCR compared to guanidinium hydrochloride [1]. This combination of rapid enzyme inactivation and high recovery efficiency maximizes the chance of obtaining intact, amplifiable RNA for sensitive downstream assays such as RT-qPCR and RNA-seq.

Cost-Effective, High-Yield RNA Extraction in Resource-Limited Research Settings

In laboratories with constrained budgets but access to basic equipment like a centrifuge and fume hood, a manual method based on acid guanidinium thiocyanate-phenol-chloroform (AGPC) offers a compelling alternative to expensive commercial kits. While the resulting RNA may have lower purity than kit-extracted RNA [2], the method provides a statistically significant, much higher yield (p<0.0001) [2]. This makes it the method of choice when the primary goal is to maximize the amount of RNA recovered from precious samples for applications like cDNA library construction or Northern blotting, where subsequent purification steps can address any purity concerns.

Optimized Protein Refolding from Inclusion Bodies in Biopharmaceutical Manufacturing

For the industrial-scale refolding of recombinant proteins produced in E. coli, the use of guanidinium chloride is a standard practice. Evidence indicates that while high concentrations (e.g., 6 M) are required for initial solubilization, the subsequent refolding step is optimized at a much lower concentration of 1 M, which can achieve yields up to 80% for certain proteins [3]. This data is critical for process development and cost control, as it demonstrates that using higher, more expensive concentrations of guanidinium chloride during refolding does not improve yield and is an inefficient use of the reagent. Procurement of high-purity, refolding-grade guanidinium chloride is essential to prevent aggregation and maximize the recovery of biologically active protein.

Comparative Thermodynamic Studies of Protein Folding and Stability

In fundamental biochemistry research focused on determining the conformational stability (ΔG) of a protein, the choice of denaturant is not neutral. Guanidinium chloride is approximately 2 to 2.5 times more potent than urea on a molar basis, as evidenced by consistently higher m-values [4]. This allows researchers to use lower concentrations to achieve full protein unfolding, which is advantageous when working with proteins prone to aggregation or when high solution viscosity (a known issue with concentrated urea) is problematic. The selection of guanidinium chloride over urea must be explicitly noted in publications, as the denaturant used can lead to different estimates of a protein's stability, particularly for proteins where electrostatic interactions contribute significantly to folding [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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